N-(3-Amino-1H-pyrazolo[3,4-b]pyridin-5-yl)benzamide
Description
N-(3-Amino-1H-pyrazolo[3,4-b]pyridin-5-yl)benzamide is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with an amino group at position 3 and a benzamide moiety at position 3. The amino group enhances hydrogen-bonding interactions with biological targets, while the benzamide contributes to metabolic stability and solubility .
Properties
CAS No. |
583039-83-2 |
|---|---|
Molecular Formula |
C13H11N5O |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
N-(3-amino-2H-pyrazolo[3,4-b]pyridin-5-yl)benzamide |
InChI |
InChI=1S/C13H11N5O/c14-11-10-6-9(7-15-12(10)18-17-11)16-13(19)8-4-2-1-3-5-8/h1-7H,(H,16,19)(H3,14,15,17,18) |
InChI Key |
DTLMZBXDZMCXJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(NN=C3N=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-1H-pyrazolo[3,4-b]pyridin-5-yl)benzamide typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate, followed by cyclization and subsequent functionalization steps . The reaction conditions often include the use of glacial acetic acid as a solvent and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-1H-pyrazolo[3,4-b]pyridin-5-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group at the 3-position can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve the use of organic solvents such as ethanol or dichloromethane and may require heating or cooling to specific temperatures to achieve the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(3-nitro-1H-pyrazolo[3,4-b]pyridin-5-yl)benzamide, while reduction may produce N-(3-amino-1H-pyrazolo[3,4-b]pyridin-5-yl)benzylamine .
Scientific Research Applications
N-(3-Amino-1H-pyrazolo[3,4-b]pyridin-5-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, particularly in the inhibition of ZAK kinase.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of N-(3-Amino-1H-pyrazolo[3,4-b]pyridin-5-yl)benzamide involves its interaction with specific molecular targets, such as kinases. The compound has been shown to inhibit the activity of ZAK kinase by binding to its active site, thereby preventing the phosphorylation of downstream signaling molecules . This inhibition can lead to the suppression of cellular processes that contribute to disease progression, making it a promising candidate for drug development .
Comparison with Similar Compounds
Core Heterocycle Variations
The pyrazolo[3,4-b]pyridine core distinguishes this compound from analogs with pyrazolo[3,4-d]pyrimidine or pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine cores. For example:
- Pyrazolo[3,4-d]pyrimidine derivatives (e.g., N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(trifluoromethyl)benzamide): The additional nitrogen atom in the pyrimidine ring increases electron deficiency, enhancing interactions with ATP-binding pockets in kinases. However, this reduces solubility compared to the pyridine core .
Substituent Effects on the Benzamide Moiety
Functional Group Modifications
- Amino Group (Target Compound): Facilitates interactions with Asp and Glu residues in kinases (e.g., JAK2 inhibition ).
- Trifluoromethyl Group () : Improves membrane permeability (cLogP = 3.5) and resistance to oxidative metabolism .
- Ethynyl Linker (Olverembatinib) : Enhances rigidity, optimizing binding to tyrosine kinases (Kd = 0.2 nM for Bcr-Abl) .
Biological Activity
N-(3-Amino-1H-pyrazolo[3,4-b]pyridin-5-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H10N4O, with a molecular weight of 218.23 g/mol. The compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Kinases : Studies suggest that this compound acts as a selective inhibitor of specific kinases involved in cell signaling pathways. It has shown potential in inhibiting the activity of p38 MAPK and other related kinases, which play crucial roles in inflammatory responses and cancer progression .
- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest in the G2/M phase in cancer cell lines. This effect is significant for its potential use as an anticancer agent, as it can prevent the proliferation of malignant cells .
- Anti-inflammatory Effects : Research indicates that this compound can inhibit the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated macrophages. This property highlights its therapeutic potential in treating inflammatory diseases .
Structure-Activity Relationships (SAR)
The biological potency of this compound can be influenced by various substituents on the pyrazole and benzamide moieties:
- Substituent Effects : The presence of electronegative groups at specific positions on the benzamide ring enhances the binding affinity and inhibitory activity against target proteins. For instance, modifications at the para-position have been shown to increase potency significantly .
Anticancer Activity
A study evaluating various aminopyrazole derivatives identified this compound as a promising candidate with IC50 values indicating potent activity against several cancer cell lines (e.g., MCF-7 and HCT116). The compound's ability to induce apoptosis through modulation of pro-apoptotic and anti-apoptotic proteins was highlighted as a key mechanism behind its anticancer effects .
Anti-inflammatory Activity
In vivo studies demonstrated that this compound significantly reduced microglial activation and cytokine release in models of neuroinflammation. These findings suggest that this compound may be beneficial for treating neurodegenerative diseases characterized by chronic inflammation .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
